molecular formula C7H5NO B136201 3-Ethynylpyridin-2-ol CAS No. 142502-88-3

3-Ethynylpyridin-2-ol

Cat. No. B136201
M. Wt: 119.12 g/mol
InChI Key: DYXYXOXAWBFIIZ-UHFFFAOYSA-N
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Description

3-Ethynylpyridin-2-ol is a compound related to the family of ethynylpyridines, which are characterized by the presence of an ethynyl group (—C≡CH) attached to a pyridine ring. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of ethynylpyridine derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. For instance, 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one was synthesized using a Sonogashira coupling reaction between 3-ethynylpyridine and 2,7-dibromofluoren-9-one . Similarly, the preparation of 1,3-dithiol-2-ylidene derivatives containing bis(ethynylpyridine) units was achieved through a Pd-catalyzed reaction of the corresponding dibromide .

Molecular Structure Analysis

The molecular structure of ethynylpyridine derivatives can be complex and diverse. Single-crystal X-ray diffraction has been used to characterize the structure of these compounds, revealing unique crystal structures depending on the substituents attached to the pyridine ring .

Chemical Reactions Analysis

Ethynylpyridines can participate in various chemical reactions, forming novel compounds. For example, the reaction of 2,5-diethynylpyridine with dimesitylborane led to an unexpected tris-hydroboration product, which was structurally characterized . Additionally, metal complexes derived from 3,5-diethynylpyridine have been synthesized, demonstrating the ability of ethynylpyridines to act as ligands and form complexes with metals such as gold and platinum .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylpyridines are influenced by their molecular structure and the nature of their substituents. IR spectroscopy and DFT calculations have been used to study the vibrational and hydrogen bonding properties of ethynylpyridines. These studies have shown that weak hydrogen bonds can form with various proton donors, affecting the vibrational frequencies of the ethynyl group . The absorption spectra and redox properties of ethynylpyridine derivatives indicate intramolecular charge-transfer interactions, which are significant for their potential applications in electronic materials .

Scientific Research Applications

Chiral Helix Stapling and Conformational Control

Ethynylpyridine polymers and oligomers have been explored for their ability to form chiral helical complexes through intramolecular hydrogen bonding. These structures can be stabilized by alkene metathesis, leading to chiral, template-free, stapled oligomers showing resistance to polar solvents and heating. Such advancements open pathways for creating materials with specific chiral properties, potentially useful in drug development and nanotechnology applications (H. Abe, Fumihiro Kayamori, & M. Inouye, 2015).

Multi-Stimuli-Responsive Materials

The synthesis and study of oligo(ethynylpyridine)-containing alkynylplatinum(II) polypyridine foldamers stabilized by Pt···Pt interactions highlight their potential in developing multi-stimuli-responsive materials. These materials exhibit reversible folding/unfolding behaviors mediated by external stimuli such as acids/bases, solvent compositions, and temperatures, suggesting applications in smart materials and sensors (M. Chan, Sammual Yu-Lut Leung, & V. Yam, 2019).

Molecular Electronics

Ethynylpyridine derivatives have been demonstrated to exhibit charge-induced conformational switching and rectifying behavior, suggesting their utility in developing molecular diodes, memory devices, and nano-actuators. This application is crucial for advancing molecular electronics, where molecules function as electronic components (P. Derosa, Suneel Guda, & J. Seminario, 2003).

Hydrogen Bonding Interactions

Research into the hydrogen bonding interactions of ethynylpyridines with various molecules, like trimethylphosphate, provides insight into their complex formation and stability. Such studies are fundamental for understanding the molecular interactions that underlie the functionalities of ethynylpyridine-based materials and their applications in catalysis and molecular recognition (D. Vojta, T. Horvat, S. Miljanić, & M. Vazdar, 2016).

Luminescence and Sensing Applications

The design and synthesis of luminescent organometallic networks using silver(I) 4-pyridylethynide complexes showcase the role of organic ligands in controlling the structures of organometallic frameworks. These networks exhibit unique luminescence properties, suggesting their potential in lighting and display technologies, as well as in sensing applications (Tianle Zhang et al., 2010).

Safety And Hazards

The safety information for 3-Ethynylpyridin-2-ol indicates that it has hazard statements H302, H315, and H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

3-ethynyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXYXOXAWBFIIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434786
Record name 3-ethynylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylpyridin-2-ol

CAS RN

142502-88-3
Record name 3-ethynylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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